Laccaic acid E

Übersicht

Beschreibung

Laccaic acid E is a naturally occurring compound found in various species of plant fungi. It is a member of the laccaic acid family, which consists of several compounds with similar structures. This compound has been studied for its potential medicinal properties, and has been found to possess several therapeutic effects.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

Laccaic acid E demonstrates significant potential in nonlinear optical applications. A study by Zongo et al. (2015) explored the nonlinear optical properties of laccaic acid dye, finding it suitable for third-order nonlinear optical devices due to its strong two-photon absorption and nonlinear refractive index (Zongo et al., 2015).

Wool Dyeing Using Microwave Treatment

Adeel et al. (2021) researched the use of laccaic acid for dyeing wool fabric. They found that microwave treatment significantly enhanced the coloring yield of laccaic acid, demonstrating its potential as a sustainable natural dye with good fastness properties (Adeel et al., 2021).

Inclusion Complexes for Enhanced Water Solubility

Liu et al. (2017) investigated the formation of inclusion complexes of laccaic acid A with β-cyclodextrin and its derivatives. Their work aimed to enhance the water solubility of laccaic acid for broader application in food and textiles, suggesting a similar potential for this compound (Liu et al., 2017).

Antiproliferative Activity in Cancer Research

Dagur and Ghosh (2022) conducted a study evaluating the antiproliferative activity of lac dye fractions, including laccaic acid, against cancer cell lines. They discovered that certain fractions exhibited promising anticancer activity, highlighting laccaic acid’s potential in oncology (Dagur & Ghosh, 2022).

Direct DNA Methyltransferase Inhibition

Fagan et al. (2013) identified laccaic acid A as a direct inhibitor of DNA methyltransferase 1, an important enzyme in cancer progression. This suggests that this compound could have similar biochemical properties, potentially offering new pathways for cancer treatment (Fagan et al., 2013).

Safety and Hazards

Wirkmechanismus

Laccaic Acid E: A Comprehensive Review of its Mechanism of Action

This compound is a derivative of the group of anthraquinone compounds known as laccaic acids, which are components of the red shellac obtained from the insect Kerria lacca . This article provides a comprehensive review of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that laccaic acids have a significant role in the dyeing process, indicating a potential interaction with fiber molecules

Mode of Action

The intermolecular interactions between laccaic acids and fibers, as well as between laccaic acids and mordants, play a key role in the adsorption and dyeability of lac dye . This suggests that this compound may interact with its targets in a similar manner.

Result of Action

Given its use in dyeing processes, it can be inferred that this compound may have a significant impact on the coloration of materials

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the choice of mordant can modify the color of the dye, suggesting that the chemical environment can influence the action of this compound . Additionally, factors such as pH, temperature, and the presence of other chemical species may also impact the action and stability of this compound.

Biochemische Analyse

Biochemical Properties

Laccaic Acid E, like its other derivatives, plays a significant role in biochemical reactions. It has been reported to exhibit potent DNA methyltransferase 1 (DNMT1) inhibitory properties . This suggests that this compound can interact with the DNMT1 enzyme, which is involved in the methylation of DNA, a crucial process in gene expression and regulation .

Cellular Effects

The effects of this compound on cells are primarily related to its interactions with DNMT1. By inhibiting this enzyme, this compound can potentially influence cell function by altering gene expression patterns

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the DNMT1 enzyme. By inhibiting this enzyme, this compound can prevent the methylation of DNA, thereby influencing gene expression . This suggests that this compound exerts its effects at the molecular level through enzyme inhibition and changes in gene expression .

Metabolic Pathways

Given its interaction with the DNMT1 enzyme, it is likely involved in pathways related to DNA methylation .

Eigenschaften

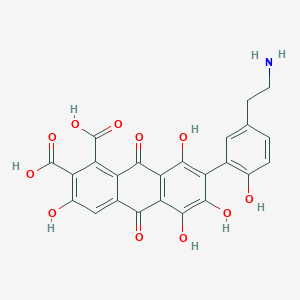

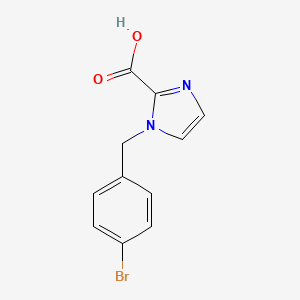

IUPAC Name |

7-[5-(2-aminoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO11/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,26-27,30-32H,3-4,25H2,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCFHDQETKDGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B3027937.png)

![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)

![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)

![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)

![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)

![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)

![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)

![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)

![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)